CO₂ Capture: Distinct Bicarbonate Formation Mechanism vs. Unhindered Secondary Amines (MMEA, NBAE)
The sterically hindered structure of TBAE fundamentally alters its reaction mechanism with CO₂ compared to its unhindered structural analogs, MMEA and NBAE. Stopped-flow kinetic studies demonstrate that while MMEA and NBAE react via a zwitterion mechanism, TBAE's reaction is sterically forced to proceed through a base-catalyzed hydration mechanism, typical of tertiary amines, but at a faster rate [1]. This mechanistic difference is critical, as it avoids the formation of a stable carbamate, which is associated with high regeneration energy penalties. At 298 K, the observed reaction rate constant (kov) for TBAE was 41.8 M⁻¹ s⁻¹, which is 23.5 times slower than MMEA (982 M⁻¹ s⁻¹) and 5.6 times slower than NBAE (235 M⁻¹ s⁻¹) [1]. This slower kinetics is a direct consequence of the steric hindrance and is a key design feature for achieving high cyclic capacity with lower energy for regeneration [2].
| Evidence Dimension | Reaction Kinetics (kov) with CO₂ at 298 K |
|---|---|
| Target Compound Data | 41.8 M⁻¹ s⁻¹ |
| Comparator Or Baseline | MMEA: 982 M⁻¹ s⁻¹; NBAE: 235 M⁻¹ s⁻¹ |
| Quantified Difference | TBAE is 23.5x slower than MMEA and 5.6x slower than NBAE. |
| Conditions | Aqueous solutions; stopped flow technique; temperature range 283-308 K |
Why This Matters
The slower, bicarbonate-forming kinetics of TBAE directly enable lower solvent regeneration energy costs in cyclic CO₂ capture processes, a primary economic driver for industrial procurement.
- [1] Ali, S. H., Merchant, S. Q., & Fahim, M. A. (2002). Reaction kinetics of some secondary alkanolamines with carbon dioxide in aqueous solutions by stopped flow technique. Separation and Purification Technology, 27(2), 121-136. View Source
- [2] Lim, H., et al. (2024). Structural investigation of aqueous amine solutions for CO2 capture: CO2 loading, cyclic capacity, absorption–desorption rate, and pKa. Journal of Environmental Chemical Engineering, 12(3), 112664. View Source
